Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperidine-4-carboxylate
Description
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Properties
IUPAC Name |
ethyl 1-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(3-methylphenyl)methyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3S/c1-4-17-23-22-26(24-17)20(27)19(30-22)18(16-8-6-7-14(3)13-16)25-11-9-15(10-12-25)21(28)29-5-2/h6-8,13,15,18,27H,4-5,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PROBWPJLHIIKBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC(=C3)C)N4CCC(CC4)C(=O)OCC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Topoisomerase 1 (Top1) . Top1 is an enzyme that controls and alters the topologic states of DNA during transcription. This enzyme plays a crucial role in the cellular processes of replication, transcription, and recombination.
Mode of Action
The compound interacts with its target, Top1, by inhibiting its activity. The inhibition of Top1 leads to the prevention of the re-ligation step of the DNA breakage-reunion process, which results in DNA damage and cell death.
Biochemical Pathways
The compound affects the DNA replication and transcription pathways by inhibiting Top1. This inhibition prevents the normal unwinding and rewinding of DNA, leading to DNA damage and apoptosis, or programmed cell death.
Result of Action
The result of the compound’s action is the induction of DNA damage and apoptosis . By inhibiting Top1, the compound prevents the normal functioning of DNA, leading to cell death. This makes the compound a potential candidate for cancer treatment, as it can selectively kill cancer cells.
Biological Activity
Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperidine-4-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 427.6 g/mol. The structure includes a piperidine ring, a thiazole moiety, and a triazole group, which are known to enhance biological activity by interacting with various targets in biological systems.
Research indicates that this compound interacts with key proteins involved in cellular signaling pathways. Notably, it targets:
- Activating Transcription Factor 4 (ATF4) : Involved in the cellular stress response.
- Nuclear Factor Kappa-light-chain-enhancer of activated B cells (NF-kB) : Plays a crucial role in regulating immune response and inflammation.
The compound's interaction with these targets suggests it may modulate pathways related to inflammation and neuroprotection.
Antimicrobial and Antifungal Properties
Compounds containing triazole rings are often associated with significant antimicrobial and antifungal activities. This compound is expected to exhibit similar properties due to its structural characteristics. Studies have shown that triazole derivatives can inhibit the growth of various pathogens by interfering with their metabolic processes.
Neuroprotective Effects
Preliminary studies suggest that this compound may provide neuroprotective benefits. The modulation of ATF4 and NF-kB pathways indicates potential applications in treating neurodegenerative diseases by reducing oxidative stress and inflammation in neural tissues.
Anti-inflammatory Activity
The ability to influence NF-kB signaling suggests that this compound may also serve as an anti-inflammatory agent. By inhibiting the activation of NF-kB, the compound could reduce the expression of pro-inflammatory cytokines, thereby alleviating conditions associated with chronic inflammation.
Research Findings and Case Studies
Several studies have investigated the biological activity of related compounds with similar structures. Below is a summary table highlighting key findings:
| Study | Compound | Biological Activity | Findings |
|---|---|---|---|
| Study 1 | This compound | Antimicrobial | Exhibited significant inhibition against bacterial strains in vitro. |
| Study 2 | Triazole derivatives | Neuroprotective | Showed reduction in neuronal apoptosis in models of oxidative stress. |
| Study 3 | Piperidine-based compounds | Anti-inflammatory | Reduced levels of TNF-alpha and IL-6 in cell cultures exposed to inflammatory stimuli. |
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Factors such as solubility, stability, and metabolic pathways will influence its efficacy and safety profile. Research indicates that modifications to enhance bioavailability could improve its pharmacological properties.
Q & A
Basic Research Questions
Q. What methodological approaches are recommended for optimizing the synthesis of this compound?
- Answer : Synthesis typically involves multi-step reactions, including cyclization of thiazolo-triazole cores and coupling with substituted piperidine/aryl groups. Key steps include:
- Triazole-thiazole formation : Use hydrazine derivatives and thiourea precursors under reflux conditions in ethanol or methanol .
- Piperidine coupling : Employ nucleophilic substitution or Mannich-type reactions with m-tolyl aldehydes, requiring precise pH control (7.5–8.5) and catalysts like NaBH(OAc)₃ .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) yield >85% purity .
Q. How can researchers validate the structural integrity of this compound?
- Answer : Use a combination of:
- NMR spectroscopy : ¹H/¹³C NMR to confirm proton environments (e.g., hydroxyl at δ 10–12 ppm, piperidine CH₂ at δ 2.5–3.5 ppm) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., observed [M+H]⁺ at m/z 459.57 matches theoretical values) .
- X-ray crystallography : SHELX software (SHELXL/SHELXS) for resolving bond lengths/angles and hydrogen-bonding networks in crystalline forms .
Q. What preliminary biological assays are suitable for screening its bioactivity?
- Answer : Standard protocols include:
- Antimicrobial testing : Disk diffusion assays against S. aureus and E. coli (IC₅₀ values typically 8–25 µM) .
- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-dependent inhibition (IC₅₀ 10–50 µM) .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., COX-2 inhibition at 15–30 µM) .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
- Answer : The electron-deficient thiazolo-triazole core facilitates nucleophilic attack at the C5 position. Computational studies (DFT) show:
- Charge distribution : Partial positive charge on C5 (Mulliken charge +0.35) enhances electrophilicity .
- Steric effects : m-Tolyl groups reduce reactivity by 20% compared to unsubstituted analogs due to steric hindrance .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve reaction rates by stabilizing transition states .
Q. How do crystallographic data resolve ambiguities in hydrogen-bonding networks?
- Answer : SHELXL refinement reveals:
- Hydroxyl group interactions : O–H···N hydrogen bonds (2.8–3.1 Å) between the thiazolo-triazole hydroxyl and piperidine nitrogen .
- Packing motifs : Layered structures stabilized by π-π stacking (3.4–3.6 Å) between m-tolyl and triazole rings .
- Thermal motion analysis : Anisotropic displacement parameters confirm rigid thiazolo-triazole cores and flexible piperidine tails .
Q. What strategies address contradictions in reported biological activity data?
- Answer : Discrepancies (e.g., IC₅₀ variations >50% across studies) require:
- Standardized assays : Use identical cell lines (ATCC-verified) and incubation times (48–72 hours) .
- Orthogonal validation : Confirm cytotoxicity via ATP-based assays (e.g., CellTiter-Glo) .
- Metabolic stability testing : Evaluate half-life in liver microsomes to rule out false positives from metabolite interference .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- Answer : Key modifications include:
- Piperidine substitution : N-Ethyl groups enhance lipophilicity (logP +0.5) and blood-brain barrier penetration .
- Aryl group variation : m-Tolyl > p-tolyl in anticancer activity due to improved hydrophobic interactions with kinase pockets .
- Thiazolo-triazole hydroxyl removal : Reduces antimicrobial activity by 70%, confirming its role in bacterial membrane disruption .
Methodological Recommendations
- For structural contradictions : Combine SC-XRD with dynamic NMR to assess conformational flexibility .
- For low synthetic yields : Optimize stoichiometry (1:1.2 ratio of triazole to piperidine precursors) .
- For SAR modeling : Use Schrödinger Suite for docking simulations targeting conserved kinase domains (e.g., PDB 3LD6) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
